1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one
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Overview
Description
1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one involves several steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with various electrophiles.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of thiosemicarbazide with aldehydes or ketones, followed by cyclization.
Fusion of the Rings: The triazole and thiadiazine rings are fused together through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to increase yield and purity.
Chemical Reactions Analysis
1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases.
Scientific Research Applications
1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase.
Receptor Binding: It can bind to specific receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Antioxidant Activity: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazole Derivatives: These compounds contain the triazole ring but lack the thiadiazine ring, resulting in different chemical and biological properties.
Thiadiazole Derivatives: These compounds contain the thiadiazine ring but lack the triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its fused ring structure, which imparts a combination of properties from both triazole and thiadiazine rings, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H18N4O2S/c1-13-9-11-16(12-10-13)18-19(14(2)26)28-21-23-22-20(17-7-5-4-6-8-17)25(21)24(18)15(3)27/h4-12H,1-3H3 |
InChI Key |
FJHVAKQICUXWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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